

Pharmacokinetics and Metabolism of IMM-H004: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

IMM-H004, a novel coumarin derivative, has demonstrated significant potential as a neuroprotective agent for the treatment of cerebral ischemia.[1][2][3][4][5] A thorough understanding of its pharmacokinetic and metabolic profile is crucial for its continued development and clinical application. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) properties of **IMM-H004**, with a focus on its metabolic pathways and the pharmacological activity of its metabolites. All data presented is derived from in vivo and in vitro studies, primarily in rat models.

Pharmacokinetic Profile

IMM-H004 exhibits rapid distribution and is subject to extensive metabolism. Following intravenous administration in a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), both **IMM-H004** and its major metabolite, **IMM-H004**G, were quantified in plasma. The exposure to the glucuronide metabolite, **IMM-H004**G, was significantly higher than that of the parent drug.[1][3][4]

Table 1: Pharmacokinetic Parameters of IMM-H004 and IMM-H004G in MCAO/R Rats



Parameter	IMM-H004	IMM-H004G
AUC (h*ng/mL)	1,638[1][3][4]	28,948[1][3][4]
t½β (h)	0.42[1][3][4]	6.61[1][3][4]

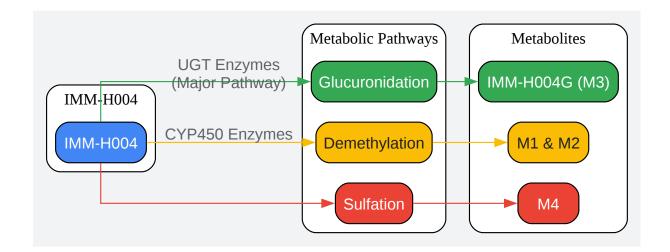
AUC: Area under the plasma concentration-time curve; $t\frac{1}{2}\beta$: Elimination half-life. Data obtained after a single intravenous administration of 10 mg/kg **IMM-H004** citrate in MCAO/R rats.

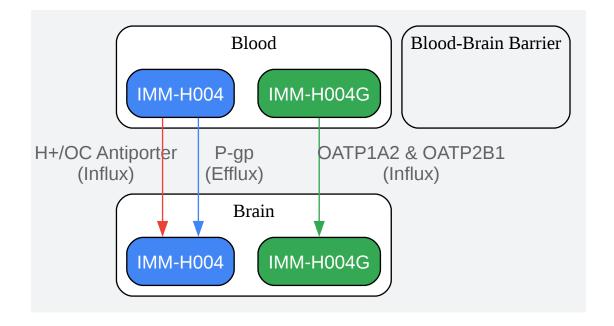
Metabolism

In vivo and in vitro studies have identified four primary metabolites of **IMM-H004** in rats: two demethylated metabolites (M1 and M2), a glucuronide conjugate (**IMM-H004**G or M3), and a sulfated conjugate (M4).[1][2][3][4][5] The major metabolic pathway is glucuronidation, leading to the formation of **IMM-H004**G, which has been identified as the most abundant metabolite in both rats and cultured human hepatocytes.[1][2][3][4]

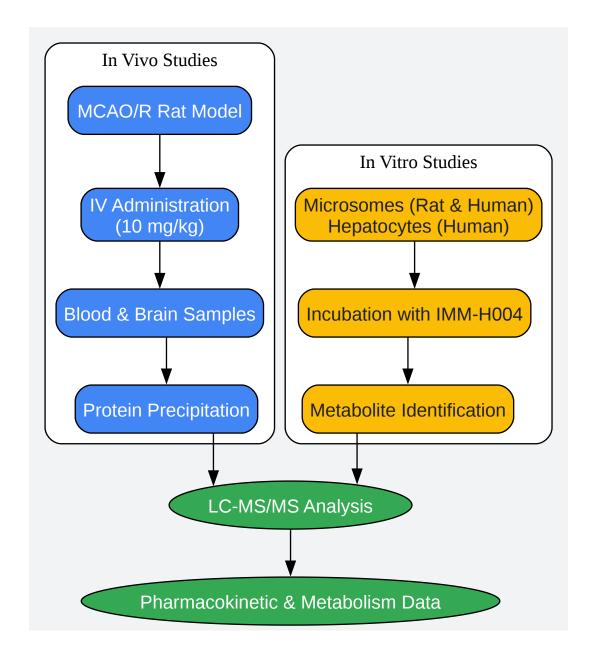
The formation of **IMM-H004**G is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[1] [2][4] Among the human UGT isoforms, UGT1A7, UGT1A9, UGT1A8, and UGT1A1 are primarily responsible for this conjugation.[1][2][4][6] Demethylation, a minor pathway, is mediated by cytochrome P450 (CYP450) enzymes.[3]











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